molecular formula C10H16Cl2N2O2 B13127325 Ethyl2-amino-3-(pyridin-3-yl)propanoatedihydrochloride

Ethyl2-amino-3-(pyridin-3-yl)propanoatedihydrochloride

Cat. No.: B13127325
M. Wt: 267.15 g/mol
InChI Key: XAPNTFWLTSWBSP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2. It is a derivative of amino acids and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of ethyl 2-amino-3-(pyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under inert atmosphere conditions at temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride include:

Uniqueness

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific structural features, such as the position of the amino and pyridine groups. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

ethyl 2-amino-3-pyridin-3-ylpropanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)6-8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H

InChI Key

XAPNTFWLTSWBSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=CC=C1)N.Cl.Cl

Origin of Product

United States

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